molecular formula C8H13NS B14314816 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile CAS No. 116233-35-3

2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile

Cat. No.: B14314816
CAS No.: 116233-35-3
M. Wt: 155.26 g/mol
InChI Key: GFLZUQMZRKYNOL-UHFFFAOYSA-N
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Description

2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile typically involves the reaction of tert-butylthiol with an appropriate alkylating agent, followed by the introduction of the nitrile group. One common method involves the use of tert-butylthiol and an alkyl halide in the presence of a base to form the tert-butylsulfanyl intermediate. This intermediate is then reacted with a nitrile-containing compound under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylsulfanyl group can participate in redox reactions or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylthiol: Contains a similar tert-butylsulfanyl group but lacks the nitrile functionality.

    2-Methyl-2-propanethiol: Similar structure but with a different alkyl group.

    tert-Butylsulfonyl compounds: Contain a sulfonyl group instead of a sulfanyl group.

Uniqueness

2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is unique due to the combination of its tert-butylsulfanyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in organic synthesis and other fields.

Properties

CAS No.

116233-35-3

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(tert-butylsulfanylmethyl)prop-2-enenitrile

InChI

InChI=1S/C8H13NS/c1-7(5-9)6-10-8(2,3)4/h1,6H2,2-4H3

InChI Key

GFLZUQMZRKYNOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=C)C#N

Origin of Product

United States

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